8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Overview
Description
8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is a chemical compound with the molecular formula C20H21ClN2 and a molecular weight of 324.85 g/mol . It is an intermediate in the synthesis of Loratadine, a second-generation antihistamine used to treat allergies . This compound is also known by other names such as Loratadine Impurity G and Loratadine USP Related Compound B .
Scientific Research Applications
8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine has several scientific research applications:
Mechanism of Action
Safety and Hazards
Preparation Methods
The preparation of 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine involves several synthetic routes. One common method includes dissolving Loratadine in an alcohol solvent under nitrogen protection, followed by the addition of potassium hydroxide. The mixture is then heated to 70-75°C and refluxed until the reaction is complete. The reaction solution is then extracted with ethyl acetate, and the product is crystallized and purified . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, while nucleophilic substitution reactions can replace existing functional groups with nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated products .
Properties
IUPAC Name |
13-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXSCTINYKDTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191502 | |
Record name | N-Methyldesloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38092-89-6 | |
Record name | N-Methyldesloratadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38092-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyldesloratadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038092896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyldesloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.168.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLDESLORATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70V8053T5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are commonly employed to quantify loratadine and its related compounds, including N-Methyldesloratadine, in biological samples?
A1: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for quantifying loratadine and its metabolites, including N-Methyldesloratadine. For instance, one study employed a validated ion pair liquid chromatography method with fluorescence detection (IPLC/FLD) to determine loratadine and its primary metabolite, descarboethoxyloratadine, in human plasma. [] This method utilized a simple liquid-liquid extraction for sample preparation and achieved high sensitivity, enabling the determination of low analyte concentrations. Another study utilized HPLC with diode array detection and mass spectrometry (HPLC/DAD/MS) for a comprehensive analysis of loratadine and its impurities, including N-Methyldesloratadine. [] This approach combined the separation power of HPLC with the identification capabilities of mass spectrometry, enabling the structural elucidation of an unknown impurity.
Q2: Can you elaborate on the applications of HPLC in assessing the quality of loratadine drug products?
A2: HPLC plays a crucial role in controlling the quality of loratadine drug products by enabling the quantification of the active ingredient and the detection of impurities. [] Researchers developed an HPLC method using an Agilent TC-C18 column and a gradient elution with acetonitrile and 2% acetic acid to determine the content of loratadine and related substances. [] This method demonstrated good separation efficiency for loratadine and impurities like N-Methyldesloratadine, desloratadine, and others, making it suitable for quality control and research purposes.
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